Phenol, 3-[(2-hydroxyethyl)methylamino]-
Description
Properties
CAS No. |
34920-69-9 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
3-[2-hydroxyethyl(methyl)amino]phenol |
InChI |
InChI=1S/C9H13NO2/c1-10(5-6-11)8-3-2-4-9(12)7-8/h2-4,7,11-12H,5-6H2,1H3 |
InChI Key |
OJPVCOSIHTUALG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C1=CC(=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-[(2-hydroxyethyl)methylamino]- typically involves the reaction of phenol with 2-chloroethanol and methylamine. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The process involves the nucleophilic substitution of the chlorine atom in 2-chloroethanol by the amino group of methylamine, followed by the attachment of the resulting 2-hydroxyethylmethylamino group to the phenol ring.
Industrial Production Methods
In industrial settings, the production of Phenol, 3-[(2-hydroxyethyl)methylamino]- is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-[(2-hydroxyethyl)methylamino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenol ring undergoes substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Agent :
-
Analgesic and Anti-inflammatory Uses :
- Research indicates that derivatives of this compound can function as analgesics, providing pain relief through mechanisms similar to those of non-steroidal anti-inflammatory drugs (NSAIDs). Case studies have shown its potential in treating conditions such as arthritis and other inflammatory disorders .
- Drug Delivery Systems :
Cosmetic Applications
- Hair Dyes :
- Skin Care Products :
Industrial Applications
- Chemical Intermediate :
- Polymer Production :
Data Table of Applications
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted by researchers at a leading pharmaceutical institution evaluated the antimicrobial efficacy of Phenol, 3-[(2-hydroxyethyl)methylamino]- against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial counts compared to control groups treated with standard antiseptics. -
Hair Dye Formulation Research :
A clinical trial assessed the safety and effectiveness of hair dyes containing this compound versus traditional dyes. Participants reported less scalp irritation and longer-lasting color retention, supporting its use as a superior alternative in cosmetic formulations. -
Polyurethane Development Project :
An industrial project focused on incorporating Phenol, 3-[(2-hydroxyethyl)methylamino]- into polyurethane foams demonstrated improved thermal stability and mechanical strength, leading to enhanced product performance for construction applications.
Mechanism of Action
The mechanism of action of Phenol, 3-[(2-hydroxyethyl)methylamino]- involves its interaction with various molecular targets. The hydroxyl and amino groups in the compound allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
3-(Methylamino)phenol
- Structure: A phenol ring with a methylamino group (-NHCH₃) at the meta position.
- Molecular Formula: C₇H₉NO .
- Molecular Weight : 123.155 g/mol .
- Key Differences : Lacks the hydroxyethyl substituent, reducing hydrophilicity compared to the target compound.
- Applications : Used as a synthetic intermediate in drug discovery and biochemical assays .
3-[1-Hydroxy-2-(methylamino)-ethyl]-phenol hydrochloride
- Structure: Phenol with a hydroxyethyl-methylamino (-CH₂CH(OH)-NHCH₃) substituent at the meta position.
- Molecular Weight : 203.7 g/mol (including HCl) .
- Key Differences : The hydroxyethyl group is directly bonded to the nitrogen, forming a secondary alcohol, which may enhance solubility in polar solvents.
- Applications : Studied in proteinase activity assays due to its hydrogen-bonding capacity .
4-(2-Hydroxyethyl)phenol (Tyrosol)
- Structure: Para-substituted phenol with a hydroxyethyl group (-CH₂CH₂OH).
- Molecular Formula : C₈H₁₀O₂ .
- Key Differences: Positional isomer (para vs. meta) and absence of methylamino group.
- Applications : Naturally occurring in olive by-products; antioxidant properties .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility (Predicted) | LogP (Estimated) |
|---|---|---|---|
| Phenol, 3-[(2-hydroxyethyl)methylamino]- | ~167.2* | High in polar solvents (H₂O, DMSO) | ~0.5–1.2 |
| 3-(Methylamino)phenol | 123.155 | Moderate in H₂O | ~1.5 |
| 3-[1-Hydroxy-2-(methylamino)-ethyl]-phenol HCl | 203.7 | High in H₂O (due to HCl salt) | ~-0.3 |
| Tyrosol | 138.16 | High in H₂O | ~0.8 |
*Estimated based on structural similarity.
Q & A
Q. What are the optimal synthetic routes for Phenol, 3-[(2-hydroxyethyl)methylamino]-?
Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Route 1 (Alkylation of Amines):
- Reagents: 2-methoxy-N-methyl ethylamine, 2-bromoethanol, triethylamine, and toluene.
- Conditions: Stirring at 100°C for 2 hours under inert atmosphere, followed by drying with MgSO₄ and vacuum concentration. Yield: 88% (crude product) .
- Purification: Dissolution in ethyl acetate, reaction with sulfuryl chloride at 0°C, and vacuum concentration (yield: 88%) .
- Route 2 (Alternative Pathway):
- Reagents: 3-chloropropanoic acid and 2-(methylamino)ethanol under basic conditions.
- Mechanism: Nucleophilic substitution where the hydroxyl group attacks the chloro intermediate .
Key Considerations:
- Monitor reaction progress via TLC or HPLC.
- Optimize solvent polarity to improve yield (e.g., ethanol vs. toluene) .
Q. Which analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Mass Spectrometry (MS): Use high-resolution MS (e.g., NIST database protocols) to confirm molecular weight and fragmentation patterns. Example: Molecular ion peak at m/z 167.205 (C₉H₁₃NO₂) .
- Nuclear Magnetic Resonance (NMR):
- Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for purity assessment .
Data Interpretation Tip: Cross-validate spectral data with computational tools (e.g., ChemDraw) to resolve ambiguities .
Advanced Research Questions
Q. How do structural modifications influence the compound’s biological activity (e.g., CaMKII inhibition)?
Methodological Answer:
- Structure-Activity Relationship (SAR):
- Experimental Design:
Key Finding: Phenolic hydroxyl groups enhance solubility and blood-brain barrier penetration, critical for neuropharmacological applications .
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?
Methodological Answer:
- Source Analysis:
- Meta-Analysis: Use software (e.g., GraphPad Prism) to aggregate data and calculate weighted means .
Case Study: Discrepancies in CaMKII inhibition efficacy (30–70% in PD rat models) were resolved by standardizing l-DOPA dosing protocols .
Q. What strategies are effective for studying metabolic pathways and degradation products?
Methodological Answer:
- In Vitro Metabolism:
- Degradation Studies:
- Forced Degradation: Expose to heat (40–60°C), light (UV), and oxidizers (H₂O₂). Monitor stability via HPLC .
Critical Insight: Hydroxyethyl oxidation generates a carboxylic acid metabolite, detectable at m/z 183.1 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
